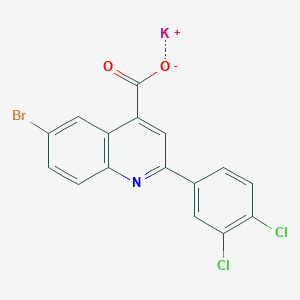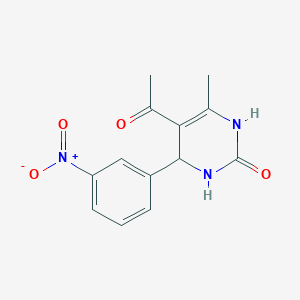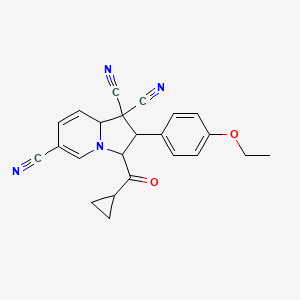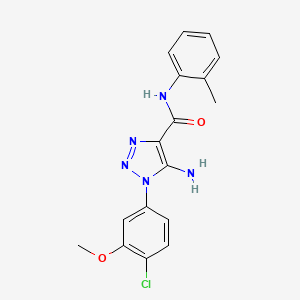
potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate, also known as BRQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has also been shown to induce autophagy, a process where cells recycle their own components to survive under stress conditions.
Biochemical and Physiological Effects:
potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has been shown to have a range of biochemical and physiological effects. Studies have shown that potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication. potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has also been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
実験室実験の利点と制限
One of the advantages of using potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate. One area of interest is the development of new cancer therapies based on the anti-cancer activity of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate. Another area of interest is the study of the mechanism of action of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate, which could lead to the development of new drugs that target specific signaling pathways involved in cancer. Additionally, there is potential for the use of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate in other areas of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate, or potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate, is a promising compound for scientific research with potent anti-cancer activity. Its mechanism of action and range of biochemical and physiological effects make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the potential of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate in scientific research and its future applications.
合成法
The synthesis of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate involves the reaction of 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid with potassium hydroxide. This reaction results in the formation of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate as a white crystalline solid.
科学的研究の応用
Potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has been used in a variety of scientific research applications. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO2.K/c17-9-2-4-14-10(6-9)11(16(21)22)7-15(20-14)8-1-3-12(18)13(19)5-8;/h1-7H,(H,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKHNPVUNUIPQU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-])Cl)Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7BrCl2KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4897676.png)
![N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4897678.png)

![ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B4897696.png)
![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)

![5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone](/img/structure/B4897723.png)
![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4897731.png)

![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4897752.png)
![methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B4897763.png)
